
Boc-L-Ala-O-CH2-Ph-CH2-COOH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Boc-L-Ala-O-CH2-Ph-CH2-COOH” is a chemical compound with the CAS Number: 77292-90-1 . Its IUPAC name is 2-(4-((((tert-butoxycarbonyl)-L-alanyl)oxy)methyl)phenyl)acetic acid . The compound has a molecular weight of 337.37 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C17H23NO6/c1-11(18-16(22)24-17(2,3)4)15(21)23-10-13-7-5-12(6-8-13)9-14(19)20/h5-8,11H,9-10H2,1-4H3,(H,18,22)(H,19,20)/t11-/m0/s1 . This code can be used to generate a 3D structure of the molecule.
Physical And Chemical Properties Analysis
“this compound” is a white powder . It has a melting point of 102 - 104 °C . The compound should be stored at 0 - 8 °C .
Aplicaciones Científicas De Investigación
Boc-L-Ala-Phe-COOH is a versatile peptide and has many applications in scientific research. It is commonly used in laboratory experiments to study the structure and function of proteins. It can also be used to produce peptide fragments for further analysis. Additionally, Boc-L-Ala-Phe-COOH can be used to study the binding of proteins to other molecules, such as ligands, as well as to study the effects of mutations on protein structure and function.
Mecanismo De Acción
The mechanism of action of Boc-L-Ala-Phe-COOH is not completely understood. It is believed that the peptide binds to proteins, either directly or through hydrogen bonds, and modulates their structure and function. Additionally, Boc-L-Ala-Phe-COOH may also interact with other molecules, such as ligands, and modulate their binding to proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of Boc-L-Ala-Phe-COOH have not been extensively studied. However, it is believed that the peptide may have an effect on protein structure and function, as well as on the binding of proteins to other molecules. Additionally, Boc-L-Ala-Phe-COOH may have an effect on the metabolism of proteins, as well as on the expression of certain genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Boc-L-Ala-Phe-COOH is an advantageous tool for laboratory experiments. It has a wide range of applications in the fields of biochemistry and physiology, and it can be synthesized using a solid-phase peptide synthesis (SPPS) method. Additionally, Boc-L-Ala-Phe-COOH is relatively easy to use and can be stored for long periods of time without significant degradation. However, there are some limitations to using Boc-L-Ala-Phe-COOH in laboratory experiments. For example, the peptide may not be stable in certain conditions, such as high temperatures or pH levels. Additionally, the peptide may not be able to bind to certain proteins or ligands, or may not be able to modulate their structure and function.
Direcciones Futuras
There are many potential future directions for research involving Boc-L-Ala-Phe-COOH. One potential area of research is to further study the biochemical and physiological effects of the peptide, as well as its mechanism of action. Additionally, research could be conducted to develop new methods for synthesizing the peptide, as well as to optimize the existing synthesis methods. Furthermore, research could be conducted to develop new methods for using the peptide in laboratory experiments, as well as to improve the existing methods. Finally, research could be conducted to determine the potential therapeutic applications of the peptide, such as its use in the treatment of diseases.
Métodos De Síntesis
Boc-L-Ala-Phe-COOH is synthesized using a solid-phase peptide synthesis (SPPS) method. In this method, the peptide is synthesized on a solid support, such as a polystyrene resin. The first step in the synthesis is the coupling of the carboxylic acid group to the resin. This is followed by the addition of the amino acids, starting with L-alanine and ending with L-phenylalanine. Once the peptide has been synthesized, the Boc-protected carboxylic acid group is removed using hydrochloric acid, leaving the peptide in its free form.
Safety and Hazards
Propiedades
IUPAC Name |
2-[4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]oxymethyl]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-11(18-16(22)24-17(2,3)4)15(21)23-10-13-7-5-12(6-8-13)9-14(19)20/h5-8,11H,9-10H2,1-4H3,(H,18,22)(H,19,20)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKGAZVMCBSPCK-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=C(C=C1)CC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCC1=CC=C(C=C1)CC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(11bS)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-di-1-pyrenyl-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6292649.png)
![(11bR)-2,6-Bis[4-(2-naphthalenyl)phenyl]-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6292655.png)
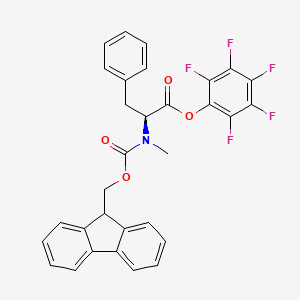
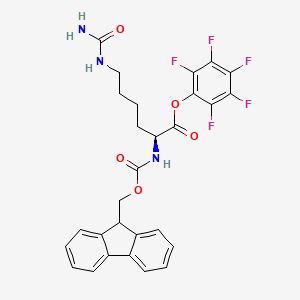
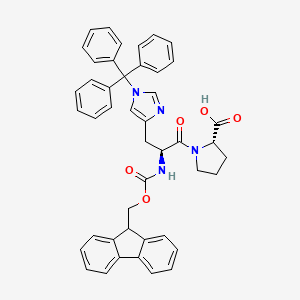
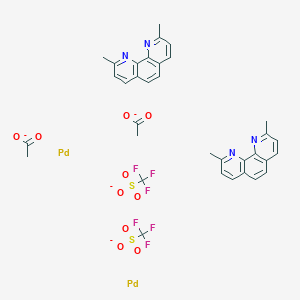
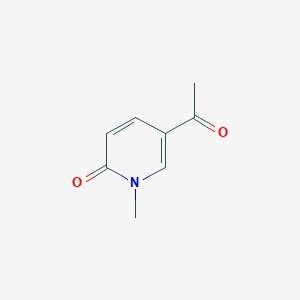
![tert-Butyl 4-[(2S)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate](/img/structure/B6292701.png)
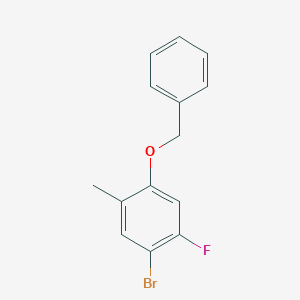
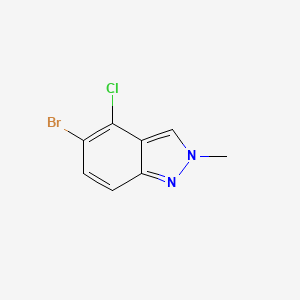
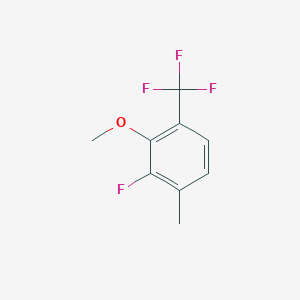


![2-[2'-(Perfluoropropoxy)-1',1',2'-trifluoroethoxy]vinylbenzene; 97%](/img/structure/B6292745.png)